molecular formula C17H19BrN2O2S B11588462 (5Z)-5-[(5-bromo-2-methoxyphenyl)methylidene]-3-cyclohexyl-2-sulfanylideneimidazolidin-4-one

(5Z)-5-[(5-bromo-2-methoxyphenyl)methylidene]-3-cyclohexyl-2-sulfanylideneimidazolidin-4-one

Cat. No.: B11588462
M. Wt: 395.3 g/mol
InChI Key: KPRVIOWZOWYMLK-UVTDQMKNSA-N
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Description

(5Z)-5-[(5-bromo-2-methoxyphenyl)methylidene]-3-cyclohexyl-2-sulfanylideneimidazolidin-4-one is a complex organic compound with a unique structure that includes a brominated aromatic ring, a methoxy group, and a sulfanylideneimidazolidinone core

Preparation Methods

The synthesis of (5Z)-5-[(5-bromo-2-methoxyphenyl)methylidene]-3-cyclohexyl-2-sulfanylideneimidazolidin-4-one typically involves multiple steps. The process begins with the bromination of 2-methoxybenzaldehyde to form 5-bromo-2-methoxybenzaldehyde. This intermediate is then subjected to a condensation reaction with 3-cyclohexyl-2-sulfanylideneimidazolidin-4-one under specific conditions to yield the final product. Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

(5Z)-5-[(5-bromo-2-methoxyphenyl)methylidene]-3-cyclohexyl-2-sulfanylideneimidazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imidazolidinone ring or the brominated aromatic ring.

    Substitution: The bromine atom in the aromatic ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Condensation: The compound can participate in condensation reactions with various aldehydes or ketones to form new carbon-carbon bonds.

Scientific Research Applications

(5Z)-5-[(5-bromo-2-methoxyphenyl)methylidene]-3-cyclohexyl-2-sulfanylideneimidazolidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where brominated aromatic compounds have shown efficacy.

    Industry: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5Z)-5-[(5-bromo-2-methoxyphenyl)methylidene]-3-cyclohexyl-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets. The brominated aromatic ring and the sulfanylideneimidazolidinone core are key functional groups that enable the compound to bind to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that the compound may inhibit certain enzymes involved in disease progression.

Comparison with Similar Compounds

(5Z)-5-[(5-bromo-2-methoxyphenyl)methylidene]-3-cyclohexyl-2-sulfanylideneimidazolidin-4-one can be compared to other similar compounds, such as:

    (5Z)-5-[(5-chloro-2-methoxyphenyl)methylidene]-3-cyclohexyl-2-sulfanylideneimidazolidin-4-one: This compound has a chlorine atom instead of a bromine atom, which may result in different reactivity and biological activity.

    (5Z)-5-[(5-fluoro-2-methoxyphenyl)methylidene]-3-cyclohexyl-2-sulfanylideneimidazolidin-4-one: The presence of a fluorine atom can significantly alter the compound’s properties, including its stability and interaction with molecular targets.

    (5Z)-5-[(5-iodo-2-methoxyphenyl)methylidene]-3-cyclohexyl-2-sulfanylideneimidazolidin-4-one: Iodine substitution can lead to different pharmacokinetic and pharmacodynamic profiles.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H19BrN2O2S

Molecular Weight

395.3 g/mol

IUPAC Name

(5Z)-5-[(5-bromo-2-methoxyphenyl)methylidene]-3-cyclohexyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C17H19BrN2O2S/c1-22-15-8-7-12(18)9-11(15)10-14-16(21)20(17(23)19-14)13-5-3-2-4-6-13/h7-10,13H,2-6H2,1H3,(H,19,23)/b14-10-

InChI Key

KPRVIOWZOWYMLK-UVTDQMKNSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=C\2/C(=O)N(C(=S)N2)C3CCCCC3

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=C2C(=O)N(C(=S)N2)C3CCCCC3

Origin of Product

United States

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